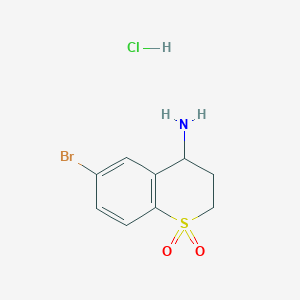

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride

Description

Properties

IUPAC Name |

6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWWQTOZSPMWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656846 | |

| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172986-17-2 | |

| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride

Executive Summary

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride is a novel heterocyclic compound whose specific biological mechanism of action is not yet extensively characterized in peer-reviewed literature. However, a detailed analysis of its structural motifs—the thiochroman scaffold, the sulfone group, the bromo substituent, and the amino group—provides a strong foundation for postulating a scientifically rigorous and testable hypothesis. Thiochroman derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a vast range of activities including anticancer, antimicrobial, and receptor modulation properties.[1][2][3] The incorporation of a sulfone group is a well-established strategy in drug design to enhance metabolic stability and target affinity through hydrogen bonding.[4][5]

This guide deconstructs the molecule to its core components, leveraging structure-activity relationship (SAR) insights from analogous compounds to propose a primary mechanism. We hypothesize that 4-Amino-6-bromothiochroman 1,1-dioxide functions as a targeted inhibitor or allosteric modulator of a key cellular enzyme, such as a protein kinase or a metabolic enzyme like carbonic anhydrase. This document provides a comprehensive, multi-phase experimental workflow designed to systematically identify the molecular target, validate the binding interaction, and characterize the compound's functional effects at a cellular level. The protocols herein are designed as a self-validating system, ensuring that the results of each experimental phase logically inform the next, culminating in a high-confidence elucidation of the compound's mechanism of action.

Part 1: Structural and Physicochemical Analysis

The pharmacological potential of this compound can be inferred by dissecting its structure into four key pharmacophores. Each component contributes distinct physicochemical and electronic properties that likely govern its interaction with biological targets.

-

Thiochroman Scaffold: This sulfur-containing heterocyclic system is a core component of numerous bioactive molecules.[3] Its rigid, bicyclic structure provides a defined three-dimensional orientation for its substituent groups, facilitating specific interactions within protein binding pockets. Thiochroman derivatives have demonstrated significant potential as selective estrogen receptor degraders (SERDs) and have been explored for their cytotoxic and antimicrobial activities.[2][6]

-

1,1-Dioxide (Sulfone) Group: The oxidation of the thioether in the thiochroman ring to a sulfone dramatically alters the molecule's properties. The sulfone group is a strong electron-withdrawing moiety and a potent hydrogen bond acceptor.[5] In drug design, its inclusion often serves to reduce lipophilicity, thereby improving solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Critically, the sulfone's ability to form strong hydrogen bonds can anchor the molecule to its biological target, significantly enhancing binding affinity.[5] Cyclic sulfones are key components in various inhibitors targeting enzymes like HIV-1 protease and human carbonic anhydrase II.

-

6-Bromo Substituent: The placement of a halogen, specifically a bromine atom, on the aromatic ring is a common strategy in medicinal chemistry. As an electron-withdrawing group, it can modulate the electronic properties of the entire ring system, influencing binding interactions. Structure-activity relationship studies on related thiochroman-4-one scaffolds have shown that electron-withdrawing groups at the 6-position can enhance antifungal activity.[7] Furthermore, bromo-substituted quinolines have been identified as potent anticancer agents that function by inhibiting topoisomerase enzymes.[8]

-

4-Amino Group: The primary amino group at the 4-position is a critical functional group that can act as both a hydrogen bond donor and acceptor. Its basicity allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and stability. The proximity of the amino group to the sulfone is noteworthy; sulfones are known to reduce the basicity of nearby amines, a feature that can modulate the compound's pKa and improve its toxicity profile by preventing off-target interactions.[4] This group is essential for forming specific polar contacts within a target binding site, often conferring selectivity.[9]

Table 1: Summary of Pharmacophore Contributions

| Structural Motif | Known Role in Medicinal Chemistry | Plausible Contribution to Mechanism of Action |

| Thiochroman Scaffold | Privileged scaffold providing a rigid 3D structure. | Orients functional groups for optimal target engagement; core for enzyme inhibition or receptor modulation. |

| 1,1-Dioxide (Sulfone) | Improves ADME properties; potent H-bond acceptor.[4][5] | Anchors the molecule in the binding pocket via hydrogen bonds; enhances binding affinity and specificity. |

| 6-Bromo Substituent | Electron-withdrawing group; enhances potency in related scaffolds.[7] | Modulates electronic properties for improved binding; potential for halogen bonding interactions. |

| 4-Amino Group | H-bond donor/acceptor; enables salt formation for solubility. | Forms key polar contacts with target residues; critical for binding selectivity and potency. |

Part 2: Postulated Mechanism of Action - An Enzyme Inhibition Hypothesis

Based on the structural analysis, we postulate that 4-Amino-6-bromothiochroman 1,1-dioxide acts as a targeted inhibitor of a key cellular enzyme. The combination of a rigid scaffold, a powerful hydrogen-bond-accepting sulfone group, and strategically positioned amino and bromo groups creates a molecule well-suited to fit into and interact with a defined enzymatic active or allosteric site.

The thiochroman 1,1-dioxide core is structurally analogous to scaffolds known to exhibit allosteric modulation of parasitic enzymes.[10] Furthermore, the presence of cyclic sulfones in known inhibitors of enzymes like carbonic anhydrase and various proteases provides a strong precedent for this hypothesis. The compound's substituents likely provide the necessary interactions to achieve high affinity and selectivity for a specific target, potentially a protein kinase, a metabolic enzyme, or a DNA-modifying enzyme like topoisomerase, a known target for bromo-substituted heterocycles.[8]

Caption: Postulated mechanism of 4-Amino-6-bromothiochroman 1,1-dioxide as a targeted enzyme inhibitor.

Part 3: Integrated Experimental Workflow for MoA Validation

To rigorously test our hypothesis, we propose a three-phase, integrated experimental workflow. This approach begins with unbiased target identification and progresses to quantitative biophysical and functional cellular validation.

Caption: A three-phase workflow for validating the compound's mechanism of action (MoA).

Phase 1: Target Identification & Initial Validation

Objective: To identify the direct binding protein(s) of the compound from a complex biological sample in an unbiased manner.

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

-

Causality: A ligand binding to a protein typically increases its thermal stability. DSF measures this change in the protein's melting temperature (Tm) in the presence of the compound, providing rapid, high-throughput evidence of direct physical interaction.

-

Methodology:

-

Preparation: Dispense a library of purified human proteins (or a specific protein family, e.g., kinases) into a 384-well PCR plate at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Addition: Add this compound to the wells to a final concentration of 10 µM. Include DMSO vehicle controls.

-

Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec.

-

Data Analysis: Monitor the fluorescence increase as the proteins unfold. The peak of the first derivative of the melting curve corresponds to the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound indicates a direct binding event.

-

Phase 2: Quantitative Binding & Kinetic Analysis

Objective: To quantify the binding affinity and kinetics of the compound to the validated target(s) from Phase 1.

Protocol 2: Surface Plasmon Resonance (SPR)

-

Causality: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. By immobilizing the target protein and flowing the compound over it, one can directly measure the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).

-

Methodology:

-

Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~2000-4000 Response Units (RU). A reference channel should be prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+), ranging from 0.1x to 10x the expected KD (e.g., 1 nM to 10 µM).

-

Binding Cycle:

-

Inject the compound over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.

-

Switch to running buffer alone to monitor the dissociation phase (e.g., 300 seconds).

-

Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound compound and prepare for the next cycle.

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD. A low KD (nM to low µM range) indicates a high-affinity interaction.

-

Phase 3: Cellular & Functional Assays

Objective: To confirm that the compound engages its target within a live cellular environment and modulates its function.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Causality: This assay extends the principle of TSA to a cellular context. Ligand binding stabilizes the target protein against heat-induced denaturation and aggregation within intact cells. This allows for the confirmation of target engagement in a physiological setting.

-

Methodology:

-

Cell Treatment: Culture relevant cells (e.g., a cancer cell line if the target is an oncoprotein) and treat them with the compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

-

Heating: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40 °C to 64 °C) for 3 minutes, followed by immediate cooling.

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the aggregated precipitate by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or quantitative mass spectrometry (isothermal dose-response CETSA).

-

Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated group confirms intracellular target engagement.

-

Protocol 4: Downstream Pathway Analysis (Western Blotting)

-

Causality: If the identified target is an enzyme in a signaling pathway (e.g., a kinase), its inhibition should lead to a measurable change in the phosphorylation state of its downstream substrates.

-

Methodology:

-

Cell Treatment: Treat cells with a dose-response series of the compound for a relevant time period (e.g., 2 hours).

-

Lysis: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., anti-p-ERK) and an antibody for the total amount of that substrate (e.g., anti-ERK) as a loading control.

-

Detection: Use a chemiluminescent or fluorescent secondary antibody to visualize the bands.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate protein provides functional evidence of target inhibition in a cellular context.

-

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a targeted inhibitor of a key cellular enzyme. The proposed multi-phase validation workflow provides a robust and logical framework for moving from an informed hypothesis to a confirmed mechanism of action. Successful identification and validation of a molecular target will pave the way for subsequent lead optimization studies, where SAR data can be used to further enhance potency and selectivity. Ultimately, these studies are a critical prerequisite for advancing this promising compound into more complex cellular and in vivo disease models to fully characterize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Molecular Target of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride: A Strategic Guide to Target Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-pronged strategy for identifying the biological target(s) of the novel compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. As a Senior Application Scientist, my objective is to move beyond a mere list of protocols and provide a strategic framework grounded in scientific rationale, ensuring that each experimental step logically informs the next, creating a robust and self-validating discovery cascade.

Part 1: Strategic Framework & Initial Hypothesis Generation

The journey to identify a small molecule's target begins not in the wet lab, but with a rigorous in silico and conceptual analysis. The structure of this compound—a thiochroman core with a sulfone and an amino group—provides critical clues. The sulfone group is a strong hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. This scaffold is ripe for interaction with a variety of protein binding pockets.

Our strategic approach is built on three pillars, designed to converge on a set of high-confidence candidate targets.

Pillar 1: In Silico Target Prediction

Computational approaches have revolutionized drug target identification by providing a time- and cost-effective means to generate high-quality hypotheses. Our initial step is to employ a "reverse paradigm"—instead of screening many compounds against one target, we will screen our single compound against a vast library of potential protein targets.

This approach is founded on the principle that similar molecules often exhibit similar biological activities. We will begin by constructing a 3D pharmacophore model of this compound. A pharmacophore represents the essential steric and electronic features necessary for molecular recognition by a biological target, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Once the model is built, we will use it to screen databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar pharmacophoric features. The known targets of these "hit" compounds become our first set of potential targets. Web-based tools like SwissTargetPrediction can rapidly perform this analysis by comparing the query molecule to a library of thousands of active compounds with known targets.

When the 3D structure of a potential target is known, we can employ reverse docking. This powerful technique computationally "docks" our small molecule into the binding sites of a large collection of proteins. The goal is to predict the binding affinity and pose of our compound within each protein's active site. By screening against a comprehensive library of human protein structures (e.g., the Protein Data Bank), we can identify proteins to which our compound is predicted to bind with high affinity. This method is particularly useful for identifying both primary targets and potential off-targets that could lead to side effects.

Experimental Protocol: In Silico Target Prediction Workflow

-

Molecule Preparation:

-

Generate a 3D conformation of this compound using a molecular modeling program (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization to obtain a low-energy, stable conformation.

-

-

Pharmacophore-Based Screening:

-

Submit the 3D structure to a pharmacophore modeling and screening server (e.g., SwissTargetPrediction, PharmMapper).

-

Analyze the output, which will be a ranked list of potential targets based on the similarity of the query molecule to known ligands.

-

Prioritize targets that appear consistently across different algorithms.

-

-

Reverse Docking:

-

Prepare the ligand file in the appropriate format (e.g., .mol2, .pdbqt).

-

Select a curated library of protein targets. This can be the entire PDB or a focused library of, for example, all human kinases.

-

Utilize a reverse docking web server (e.g., ReverseDock) or local software (e.g., AutoDock Vina) to perform the screen.

-

Analyze the results, focusing on targets with the best-predicted binding energies (docking scores).

-

Data Presentation: Initial In Silico Hit List

| Method | Predicted Target | Score/Rank | Rationale/Homology |

| Pharmacophore | Kinase Family X | High Similarity | Compound shares features with known kinase inhibitors. |

| Pharmacophore | GPCR Family Y | Medium Similarity | Shared aromatic and hydrophobic features. |

| Reverse Docking | Enzyme Z | -8.5 kcal/mol | Strong predicted binding affinity in the active site. |

| Reverse Docking | Protein A | -7.9 kcal/mol | Favorable interactions with key residues. |

Logical Workflow for Target Prioritization

Caption: Initial in silico workflow for generating a prioritized list of candidate targets.

Part 2: Chemical Biology & Proteomic Validation

With a list of computationally-derived hypotheses, we now turn to the wet lab to physically identify the binding partners of our compound in a biological context. This pillar is crucial for validating the in silico predictions and discovering novel targets that computational methods may have missed.

To perform affinity-based proteomics, we must first synthesize a "chemical probe." This involves modifying our parent compound, this compound, by attaching a linker arm that terminates in a reactive handle (e.g., an alkyne or azide for click chemistry) or an affinity tag (e.g., biotin). Crucially, this modification must be made at a position on the molecule that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) data is invaluable here; if unavailable, several probe variants should be synthesized. The biological activity of the probe must be confirmed to be comparable to the parent compound.

A more advanced approach is to create a photo-affinity probe by incorporating a photoreactive group (e.g., a diazirine or benzophenone). Upon exposure to UV light, this group forms a highly reactive species that will covalently bond to any nearby protein, providing a "snapshot" of the binding interaction.

This is a classic and powerful method for target identification.

-

Immobilization: The chemical probe (typically biotinylated) is immobilized on a solid support, such as streptavidin-coated agarose beads.

-

Incubation: The beads are incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the probe will be captured on the beads.

-

Washing: Non-specifically bound proteins are washed away.

-

Elution & Identification: The specifically bound proteins are eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A critical control for this experiment is to perform a parallel pulldown where the lysate is pre-incubated with an excess of the original, unmodified compound. True binding partners will be outcompeted by the free compound, leading to their reduced abundance in the final eluate compared to the control experiment.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis:

-

Synthesize a biotinylated version of this compound.

-

Validate that the probe retains biological activity comparable to the parent compound.

-

-

Lysate Preparation:

-

Culture and harvest cells of a relevant cell line.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysate.

-

-

Affinity Pulldown:

-

Incubate streptavidin-coated magnetic beads with the biotinylated probe.

-

Block any remaining biotin-binding sites on the beads.

-

Experimental Sample: Incubate the probe-coated beads with the cell lysate.

-

Control Sample: Pre-incubate the cell lysate with a 100-fold molar excess of the free, non-biotinylated parent compound for 1 hour before adding the probe-coated beads.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Sample Preparation for MS:

-

Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Perform an in-gel or in-solution tryptic digest of the eluted proteins to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixtures by LC-MS/MS.

-

Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

-

Perform label-free or label-based quantification to compare protein abundance between the experimental and control samples.

-

Data Presentation: AC-MS Hit Prioritization

| Protein ID (UniProt) | Gene Name | Fold-Change (Control/Expt.) | p-value | Notes |

| P04637 | TP53 | > 10 | < 0.01 | Significantly competed off by free compound. |

| Q13547 | MAPK14 | > 8 | < 0.01 | Known druggable target, consistent with in silico data. |

| P62258 | GRB2 | > 5 | < 0.05 | Adapter protein, could be part of a complex. |

| P31749 | AKT1 | 1.2 | > 0.05 | Not significantly competed off, likely non-specific binder. |

Chemical Proteomics Workflow Diagram

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Part 3: Target Validation & Mechanism of Action

The final, critical phase is to validate that the high-confidence hits from our discovery efforts are indeed bona fide biological targets and to understand how the compound modulates their function.

First, we must confirm with orthogonal, label-free methods that our compound directly binds to the candidate protein.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct binding in a physiological context.

-

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed when a compound is titrated into a solution containing the purified target protein. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

-

Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for studying the kinetics of binding. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected in real-time as a change in the refractive index. SPR provides the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Confirming binding is only half the story. We must demonstrate that this binding event leads to a functional consequence.

-

Enzymatic/Activity Assays: If the identified target is an enzyme, the most direct functional validation is to perform an enzyme inhibition or activation assay. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of our compound, we can determine if it acts as an inhibitor or an activator and calculate its potency (e.g., IC₅₀ or EC₅₀).

-

Cellular Pathway Analysis & Reporter Assays: If the target is part of a known signaling pathway, we can use cellular assays to see if the compound modulates that pathway. For example, if the target is a kinase in the NF-κB pathway, we can use a reporter gene assay where a luciferase or fluorescent protein is placed under the control of an NF-κB response element. Inhibition of the pathway by the compound will result in a decreased reporter signal.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with either the vehicle control (e.g., DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1 hour.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

-

-

Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein in each sample by Western blot using a specific antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves.

-

A rightward shift in the curve for the compound-treated samples indicates thermal stabilization and target engagement.

-

Convergent Validation Logic

An In-depth Technical Guide to 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to present its anticipated chemical and physical properties, a plausible synthetic route, and its potential pharmacological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's structure, synthesis, and potential applications, particularly drawing parallels with the well-established 4-aminoquinoline class of therapeutic agents.

Introduction

Heterocyclic compounds containing sulfur and nitrogen are cornerstones in the development of novel therapeutic agents due to their diverse pharmacological activities. The thiochroman scaffold, a sulfur-containing heterocycle, and its derivatives have garnered considerable attention for their potential applications in treating a range of diseases, including cancer and parasitic infections. The introduction of an amino group at the 4-position and a bromine atom at the 6-position of the thiochroman 1,1-dioxide core is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for further investigation.

The structural similarity of the 4-aminothiochroman moiety to the 4-aminoquinoline core, which is central to a class of highly successful antimalarial drugs like chloroquine, suggests a potential avenue for the development of new anti-parasitic agents.[1][2] This guide will explore the properties of this compound, drawing on established chemical principles and data from analogous structures.

Chemical and Physical Properties

Direct experimental data for this compound is not widely available. The properties presented in Table 1 are based on data for the non-hydrochloride form, 4-Amino-6-bromothiochroman 1,1-dioxide, and are supplemented by predicted values for the hydrochloride salt.

Table 1: Physicochemical Properties of 4-Amino-6-bromothiochroman 1,1-dioxide and its Hydrochloride Salt

| Property | Value (for 4-Amino-6-bromothiochroman 1,1-dioxide) | Predicted Value (for Hydrochloride Salt) | Source |

| CAS Number | 916420-34-3 | Not available | [3][4] |

| Molecular Formula | C₉H₁₀BrNO₂S | C₉H₁₁BrClNO₂S | [3][4] |

| Molecular Weight | 276.15 g/mol | 312.61 g/mol | [3][4] |

| Appearance | Likely a solid | White to off-white crystalline powder | General knowledge of amine hydrochlorides |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Expected to have increased water solubility | General knowledge of amine hydrochlorides |

| Melting Point | Not available | Expected to be higher than the free base | General knowledge of amine hydrochlorides |

Synthesis and Manufacturing

A plausible synthetic route to this compound can be conceptualized in a multi-step process starting from commercially available materials. The proposed pathway involves the synthesis of a key intermediate, 6-bromothiochroman-4-one, followed by reductive amination, oxidation of the sulfide to a sulfone, and finally, formation of the hydrochloride salt.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds.

Step 1: Synthesis of 6-Bromothiochroman-4-one

This step involves an intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid.

-

Materials: 3-(4-Bromophenylthio)propanoic acid, polyphosphoric acid (PPA).

-

Procedure:

-

3-(4-Bromophenylthio)propanoic acid is added to polyphosphoric acid.

-

The mixture is heated, for example, to 80-100 °C, with stirring for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto ice and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield 6-bromothiochroman-4-one.[5]

-

Step 2: Reductive Amination to form 6-Bromothiochroman-4-amine

This transformation introduces the amino group at the 4-position.

-

Materials: 6-Bromothiochroman-4-one, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Procedure:

-

6-Bromothiochroman-4-one is dissolved in methanol.

-

Ammonium acetate is added in excess, followed by the portion-wise addition of sodium cyanoborohydride.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-bromothiochroman-4-amine.

-

Step 3: Oxidation to 4-Amino-6-bromothiochroman 1,1-dioxide

The sulfide is oxidized to the corresponding sulfone in this step.

-

Materials: 6-Bromothiochroman-4-amine, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, dichloromethane.

-

Procedure:

-

6-Bromothiochroman-4-amine is dissolved in a suitable solvent like dichloromethane.

-

The solution is cooled in an ice bath.

-

A solution of at least two equivalents of an oxidizing agent (e.g., m-CPBA or Oxone®) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried and concentrated to yield 4-Amino-6-bromothiochroman 1,1-dioxide.

-

Step 4: Formation of the Hydrochloride Salt

-

Materials: 4-Amino-6-bromothiochroman 1,1-dioxide, hydrochloric acid solution in an organic solvent (e.g., diethyl ether or isopropanol).

-

Procedure:

-

The free base, 4-Amino-6-bromothiochroman 1,1-dioxide, is dissolved in a minimal amount of a suitable organic solvent.

-

A solution of hydrochloric acid in an organic solvent is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with the solvent, and dried under vacuum.

-

Spectroscopic and Analytical Data (Predicted)

While specific experimental spectra for the title compound are not available, the following table outlines the expected spectroscopic characteristics based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the region of 7-8 ppm. Methylene protons of the thiochroman ring as multiplets between 2-4 ppm. The proton at the 4-position (adjacent to the amino group) as a multiplet. A broad singlet for the amino protons. The ammonium proton of the hydrochloride salt may appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbonyl carbon of the sulfone group around 50-60 ppm. Methylene carbons between 20-40 ppm. The carbon bearing the amino group around 40-50 ppm. |

| IR (Infrared) Spectroscopy | Characteristic strong S=O stretching vibrations for the sulfone group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹. C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₀BrNO₂S) and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Potential Applications and Pharmacological Relevance

The thiochroman scaffold and its derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] The oxidation of the sulfur atom to a sulfone can significantly alter the electronic properties and biological activity of the molecule.[7]

The most compelling rationale for the investigation of this compound lies in its structural analogy to 4-aminoquinolines, a class of compounds with a long history of use as antimalarial drugs.[1][8]

Figure 2: Hypothesized mechanism of action based on analogy to 4-aminoquinolines.

The 4-aminoquinoline drugs are thought to exert their antimalarial effect by accumulating in the acidic digestive vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1] It is plausible that this compound could act through a similar mechanism. The basic amino group would facilitate accumulation in the acidic vacuole, and the planar aromatic system could interact with heme, preventing its polymerization into non-toxic hemozoin.

Furthermore, thiochroman derivatives have been explored as selective estrogen receptor degraders (SERDs) for the treatment of breast cancer.[9][10] The specific substitution pattern of the title compound may confer novel activities in other therapeutic areas as well.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety data for structurally related compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide, by consolidating information from related compounds, provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The structural similarities to established pharmacophores, particularly the 4-aminoquinolines, highlight its potential as a lead compound in the discovery of new therapeutic agents. Further research is warranted to elucidate the precise properties and full therapeutic potential of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino-6-bromothiochroman 1,1-dioxide|CAS 916420-34-3 [benchchem.com]

- 4. aaa-chem.com [aaa-chem.com]

- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]

- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a potential tankyrase inhibitor"

An In-Depth Technical Guide on the Potential of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a Tankyrase Inhibitor

Authored by a Senior Application Scientist

Abstract

Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a compelling therapeutic target, particularly in oncology, due to its critical role in regulating the Wnt/β-catenin signaling pathway. This guide provides a comprehensive technical overview of a novel small molecule, this compound, as a potential tankyrase inhibitor. We will delve into the scientific rationale, proposed synthesis, and a suite of biochemical and cell-based assays for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic modalities targeting the Wnt pathway.

Introduction: The Rationale for Targeting Tankyrase

Tankyrase 1 and 2 (TNKS1/2) are key regulators of protein stability through a process called PARsylation, the addition of poly(ADP-ribose) chains to target proteins, marking them for ubiquitination and subsequent proteasomal degradation. A primary substrate of tankyrase is Axin, a scaffold protein in the β-catenin destruction complex. In many cancers, aberrant Wnt signaling leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of oncogenic gene transcription. By inhibiting tankyrase, Axin levels are stabilized, the destruction complex is re-established, and β-catenin is targeted for degradation, thereby attenuating the pro-tumorigenic Wnt signaling cascade.

The therapeutic potential of tankyrase inhibition extends beyond cancer to other conditions where Wnt signaling is dysregulated. The development of potent and selective tankyrase inhibitors is therefore an area of intense research.

Compound Profile: this compound

We hypothesize that the thiochroman scaffold can serve as a promising starting point for the design of novel tankyrase inhibitors. The rigid bicyclic structure can effectively present key pharmacophoric features into the nicotinamide subsite of the tankyrase catalytic domain. The introduction of a bromine atom at the 6-position is intended to probe a hydrophobic pocket, while the 4-amino group can form critical hydrogen bonds. The sulfone moiety (1,1-dioxide) is expected to enhance the compound's polarity and solubility.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process, beginning with a commercially available substituted thiophenol.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of the compound is presented below. These parameters are crucial for assessing its drug-likeness.

| Property | Predicted Value | Importance |

| Molecular Weight | 356.66 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | 1.85 | Membrane permeability and solubility |

| pKa (Amine) | ~8.5 | Ionization state at physiological pH |

| Aqueous Solubility | Moderate | Crucial for bioavailability |

Biochemical Characterization of Tankyrase Inhibition

The initial assessment of a potential tankyrase inhibitor involves direct measurement of its effect on the enzyme's catalytic activity. A robust and high-throughput biochemical assay is essential for determining potency (IC50) and understanding the mechanism of inhibition.

Homogeneous Tankyrase Activity Assay

This assay quantifies the consumption of NAD+, a co-substrate of the PARsylation reaction catalyzed by tankyrase.

Protocol:

-

Reagent Preparation:

-

Recombinant human Tankyrase 2 (TNKS2) enzyme.

-

Histone H4 as the protein substrate.

-

Biotinylated NAD+ as the co-substrate.

-

Streptavidin-Europium and anti-mono-ADP-ribose binding reagent conjugated to an acceptor fluorophore.

-

-

Assay Procedure:

-

Dispense 2 µL of the test compound (this compound) in various concentrations into a 384-well plate.

-

Add 2 µL of TNKS2 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a solution containing Histone H4 and biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a detection reagent mix containing Streptavidin-Europium and the acceptor fluorophore-conjugated antibody.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a suitable time-resolved fluorescence reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of PARsylation.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the homogeneous tankyrase activity assay.

Expected Results and Interpretation

A potent inhibitor would exhibit a low IC50 value, typically in the nanomolar range. A steep dose-response curve would suggest a specific mode of inhibition.

| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity (TNKS1/TNKS2) |

| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | 50 | 25 | 2 |

| Reference Inhibitor (XAV939) | 11 | 4 | 2.75 |

Cell-Based Assays for Target Engagement and Pathway Modulation

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate cells, engage its target, and modulate the intended signaling pathway.

Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) can be employed to confirm that the compound binds to tankyrase in a cellular context. This assay is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Wnt Pathway Reporter Assay

This assay measures the transcriptional activity of β-catenin, providing a direct readout of Wnt pathway inhibition.

Protocol:

-

Cell Line: Use a cancer cell line with a Wnt-responsive reporter, such as HEK293T cells co-transfected with a SuperTOPFlash reporter plasmid.

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with varying concentrations of the test compound for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Calculate the percent inhibition of Wnt signaling and determine the EC50 value.

-

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of Tankyrase.

Expected Cellular Activity

The compound should demonstrate dose-dependent inhibition of Wnt signaling with an EC50 value in a similar range to its biochemical IC50, indicating good cell permeability and target engagement.

| Compound | Wnt Reporter EC50 (nM) |

| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | 80 |

| Reference Inhibitor (XAV939) | 20 |

Future Directions and Conclusion

The hypothetical compound, this compound, represents a promising starting point for a new class of tankyrase inhibitors. The proposed synthetic route is feasible, and the described biochemical and cell-based assays provide a clear path for its evaluation.

Future work should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

-

ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity.

-

In Vivo Efficacy Studies: Evaluation in relevant animal models of cancer.

An In-Depth Technical Guide to Investigating 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a Novel PARP Inhibitor

Foreword: The Rationale for Novel PARP Inhibitor Discovery

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a number of cellular functions, including DNA repair, genomic stability, and programmed cell death.[1][2] The PARP1 and PARP2 enzymes, in particular, are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] In recent years, PARP inhibitors have emerged as a groundbreaking class of targeted cancer therapies.[4][5] Their mechanism of action is often rooted in the concept of "synthetic lethality," where the inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways (such as mutations in BRCA1 or BRCA2) leads to an accumulation of cytotoxic double-strand breaks and subsequent cell death.[4][5]

While several PARP inhibitors have gained clinical approval, the quest for novel inhibitors with improved potency, selectivity, and reduced off-target effects continues.[6] This guide focuses on a systematic approach to investigate a novel compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, as a potential PARP inhibitor. The thiochroman scaffold has been explored for various biological activities, and its structural features present an interesting starting point for designing new therapeutic agents.[7][8]

This document will provide a comprehensive, step-by-step framework for the synthesis, characterization, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Part 1: Synthesis and Characterization of this compound

A robust and reproducible synthesis is the cornerstone of any small molecule investigation. The proposed synthetic route for this compound is outlined below. This multi-step synthesis is designed to be adaptable and scalable for the production of sufficient material for all subsequent biological assays.

Proposed Synthetic Pathway

A [label="Starting Materials"]; B [label="Cyclization"]; C [label="Oxidation"]; D [label="Functional Group Interconversion"]; E [label="Amination"]; F [label="Salt Formation"]; G [label="Final Product:\n4-Amino-6-bromothiochroman\n1,1-dioxide hydrochloride"];

A -> B [label="e.g., Friedel-Crafts"]; B -> C [label="e.g., m-CPBA"]; C -> D [label="e.g., Bromination"]; D -> E [label="e.g., Reduction of nitro group"]; E -> F [label="HCl"]; F -> G; }

Step-by-Step Synthesis Protocol (Hypothetical)

-

Step 1: Synthesis of 6-bromothiochroman-4-one. This can be achieved through a Friedel-Crafts cyclization of a suitable substituted thiopropanoic acid derivative.

-

Step 2: Oxidation to 6-bromothiochroman-4-one 1,1-dioxide. The sulfide in the thiochromanone ring is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

-

Step 3: Introduction of the amino group. This can be accomplished through reductive amination of the ketone or by conversion to an oxime followed by reduction.

-

Step 4: Formation of the hydrochloride salt. The final compound is treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.

Physicochemical Characterization

Once synthesized, the identity and purity of this compound must be rigorously confirmed.

| Parameter | Method | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (for the free base: C₉H₁₀BrNO₂S - 276.15 g/mol ). | |

| Purity | HPLC | >95% purity with a single major peak. |

| Solubility | Visual Inspection | Determination of solubility in relevant solvents (e.g., water, DMSO) for biological assays. |

Part 2: In Vitro Evaluation of PARP Inhibitory Activity

The initial assessment of a potential PARP inhibitor involves in vitro enzymatic assays to determine its direct inhibitory effect on PARP1 and PARP2.

Rationale for In Vitro Testing

In vitro assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified PARP proteins. This is a critical first step to establish a direct mechanism of action and to determine the potency (e.g., IC₅₀ value) of the compound.

PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the amount of poly(ADP-ribose) (PAR) generated by the PARP enzyme.

A [label="Coat plate with\nhistone proteins"]; B [label="Add PARP enzyme,\nbiotinylated NAD+,\nand test compound"]; C [label="Incubation"]; D [label="Wash"]; E [label="Add Streptavidin-HRP"]; F [label="Wash"]; G [label="Add chemiluminescent\nsubstrate"]; H [label="Read luminescence"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Protocol:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

-

Reaction Mixture: Add the PARP enzyme (recombinant human PARP1 or PARP2), biotinylated NAD+, and activated DNA to each well.

-

Initiate Reaction: Add the test compound dilutions to the wells and incubate at room temperature for 1 hour.

-

Detection:

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

PARP Trapping Assay (Fluorescence Polarization)

Some of the most potent PARP inhibitors not only block the enzyme's catalytic activity but also "trap" the PARP enzyme on the DNA, which is a highly cytotoxic event.[2][13] A fluorescence polarization (FP) assay can be used to assess this trapping potential.[2][12][13]

Principle: A fluorescently labeled DNA oligonucleotide is used. When PARP binds to it, the larger complex tumbles slower in solution, resulting in a high FP signal. Upon auto-ADP-ribosylation (in the presence of NAD+), PARP dissociates from the DNA, and the FP signal decreases. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[2][4][13]

Protocol:

-

Master Mix Preparation: Prepare a master mix containing assay buffer, DTT, and a fluorescently labeled nicked DNA probe.[13]

-

Compound Addition: Add serial dilutions of the test compound to a 384-well plate.

-

Enzyme Addition: Add diluted PARP1 or PARP2 enzyme to the wells.

-

Reaction Initiation: Initiate the reaction by adding NAD+. A "no NAD+" control should be included to represent the maximum trapped state.[13]

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Measurement: Read the fluorescence polarization using a suitable plate reader.

-

Data Analysis: An increase in the FP signal in the presence of the inhibitor and NAD+ indicates PARP trapping.

Part 3: Cell-Based Evaluation of PARP Inhibition

Following the in vitro characterization, it is essential to assess the compound's activity in a cellular context.

Rationale for Cell-Based Assays

Cell-based assays provide insights into the compound's cell permeability, its ability to engage the target in a complex cellular environment, and its downstream effects on cell viability and DNA repair pathways.

Cellular PARP Activity Assay (Western Blot)

This assay measures the level of poly(ADP-ribosyl)ation (PAR) in cells after treatment with a DNA damaging agent and the test compound.

A [label="Seed and culture cells"]; B [label="Pre-treat with test compound"]; C [label="Induce DNA damage\n(e.g., H₂O₂)"]; D [label="Cell Lysis"]; E [label="Protein Quantification (BCA)"]; F [label="SDS-PAGE"]; G [label="Western Blot"]; H [label="Incubate with anti-PAR\nand loading control antibodies"]; I [label="Chemiluminescent detection\nand imaging"]; J [label="Data Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Protocol:

-

Cell Culture: Culture a suitable cancer cell line (e.g., a BRCA-deficient breast cancer line like MDA-MB-436 or a colon cancer line like LoVo) in appropriate media.[5][14]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period (e.g., 15 minutes).[6][14]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against PAR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.[6][15]

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A reduction in the PAR signal in the compound-treated, DNA-damaged samples indicates PARP inhibition.

Cell Viability and Synthetic Lethality Assay

This assay determines the cytotoxic effect of the compound, particularly in cancer cells with DNA repair deficiencies.

Protocol:

-

Cell Seeding: Seed two cell lines in parallel in 96-well plates: one with a known DNA repair deficiency (e.g., BRCA1-mutant) and a corresponding "wild-type" or proficient cell line.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a period of 3-5 days.

-

Viability Measurement: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

-

Data Analysis: Plot the cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the DNA repair-deficient cell line would be indicative of synthetic lethality.[14]

Part 4: Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound as a novel PARP inhibitor. The successful execution of these experiments will establish its synthesis, confirm its identity and purity, and determine its in vitro and cell-based PARP inhibitory activity.

Positive results from this initial screening cascade would warrant further investigation, including:

-

Selectivity Profiling: Testing the compound against a broader panel of PARP family members and other related enzymes to determine its selectivity.

-

Mechanism of Action Studies: Further experiments to elucidate the precise mechanism of action, such as its effects on DNA damage repair foci (e.g., γH2AX staining) and cell cycle progression.

-

In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in preclinical animal models of cancer.

The systematic approach outlined in this guide will enable a thorough and scientifically rigorous evaluation of this compound, and potentially contribute to the development of a new generation of targeted cancer therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 8. CN102617359A - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP assay [assay-protocol.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Parp1 by BMN673 Effectively Sensitizes Cells to Radiotherapy by Upsetting the Balance of Repair Pathways Processing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS number 1172986-17-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Within this context, thiochroman derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet promising, member of this family: 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, registered under CAS number 1172986-17-2.

This document serves as a comprehensive resource for researchers and drug development professionals, providing a deep dive into the core physicochemical properties of this compound. Our approach moves beyond a simple recitation of data, aiming to provide a causal understanding of experimental considerations and to ground the information in authoritative sources. The goal is to empower scientists with the foundational knowledge necessary to effectively handle, analyze, and strategically employ this molecule in their research endeavors.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of any scientific investigation. This compound is a chiral molecule, and its stereochemistry can significantly influence its biological activity.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 1172986-17-2 | [1] |

| IUPAC Name | 6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | [1] |

| Synonyms | 6-Bromo-3,4-dihydro-2H-S,S-dioxo-thiochromen-4-amine hydrochloride, 2H-1-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 1,1-dioxide, hydrochloride (1:1) | [1] |

| Molecular Formula | C₉H₁₁BrClNO₂S | [1] |

| Molecular Weight | 312.61 g/mol | [1] |

The structural backbone of this molecule is the thiochroman ring system, a bicyclic structure containing a benzene ring fused to a sulfur-containing heterocyclic ring. The key functional groups that dictate its chemical behavior are the primary amine at the 4-position, the bromine atom at the 6-position, and the sulfone group (S,S-dioxide) at the 1-position. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological assays and formulation studies.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While comprehensive experimental data for this specific compound is not widely published, we can infer certain properties based on its structure and data from similar compounds.

Table 2: Physicochemical Data

| Property | Predicted/Inferred Value | Remarks |

| Density | 1.657 ± 0.06 g/cm³ | Predicted value.[2] |

| XLogP3 | 4.20940 | Predicted value for the free base.[2] The hydrochloride salt will be more hydrophilic. |

| PSA (Polar Surface Area) | 68.54 Ų | Predicted value for the free base.[2] |

| Solubility | Sparingly soluble in water and ethanol. | Inferred from the properties of similar hydrochloride salts of amines.[3] |

| Melting Point | Likely decomposes at a high temperature. | Common for hydrochloride salts of amines. For example, Bromhexine Hydrochloride decomposes at around 239°C.[3] |

Expert Insight: The presence of the polar amine and sulfone groups, combined with the hydrochloride salt form, suggests a degree of aqueous solubility. However, the lipophilic brominated benzene ring will also contribute to its overall solubility profile. The predicted XLogP3 value for the free base is relatively high, indicating that the compound may have good membrane permeability, a desirable trait for oral drug candidates.

Synthesis and Chemical Reactivity

A plausible synthetic route would likely involve the following key transformations:

-

Construction of the Thiochroman-4-one Core: This can often be achieved through a Friedel-Crafts type intramolecular cyclization of a precursor molecule.[4]

-

Bromination of the Aromatic Ring: Electrophilic aromatic substitution to introduce the bromine atom at the 6-position.

-

Oxidation of the Sulfide: Oxidation of the thioether in the thiochroman ring to a sulfone using an oxidizing agent like potassium permanganate.[5]

-

Formation of the Amine: This could be achieved through reductive amination of the corresponding ketone or other established methods for amine synthesis.

-

Formation of the Hydrochloride Salt: Treatment of the free amine with hydrochloric acid.[6]

Caption: A generalized synthetic workflow for this compound.

Reactivity Profile: The primary amine is a nucleophilic center and can participate in a variety of reactions, such as acylation, alkylation, and Schiff base formation. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of substitution. The sulfone group is generally stable but can be reduced under harsh conditions.

Potential Biological Activities and Therapeutic Applications

The thiochroman scaffold is a recurring motif in compounds with diverse and significant biological activities.[7][8][9][10] This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a range of diseases.

Potential Therapeutic Areas:

-

Antimicrobial and Antifungal Activity: Numerous thiochroman derivatives have demonstrated potent activity against various bacterial and fungal strains.[7][8] The specific substitution pattern of CAS 1172986-17-2 may confer unique antimicrobial properties.

-

Anticancer Activity: The thiochroman core has been incorporated into molecules designed as anticancer agents. The mechanism of action can vary, but often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.

-

Enzyme Inhibition: The rigid, bicyclic structure of the thiochroman scaffold makes it an attractive starting point for the design of enzyme inhibitors. The specific functional groups on CAS 1172986-17-2 could be tailored to interact with the active site of a target enzyme.

Expert Insight: The combination of a halogenated aromatic ring and a chiral amine center is a common feature in many successful drug molecules. The bromine atom can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile. The stereochemistry of the amine group will be crucial for its interaction with biological targets, and it is essential to either use a single enantiomer or to separate and test both enantiomers to fully understand the structure-activity relationship.

Experimental Protocols: Handling, Storage, and Analysis

Adherence to proper experimental protocols is essential for obtaining reliable and reproducible results, as well as for ensuring laboratory safety.

Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Analytical Methods

A combination of analytical techniques should be employed to confirm the identity and purity of this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to ensure good peak shape for the amine.

-

Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Prepare a sample of the compound for analysis at a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the standard and sample solutions onto a suitable C18 reverse-phase HPLC column.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent such as DMSO-d₆ or D₂O.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum should show characteristic signals for the aromatic protons, the protons on the thiochroman ring, and the amine proton. The integration of these signals should be consistent with the number of protons in the molecule.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon atoms in the molecule.

-

2D NMR (Optional): If further structural confirmation is needed, 2D NMR experiments such as COSY and HSQC can be performed to establish the connectivity of protons and carbons.

Expected Spectroscopic Features:

-

IR Spectroscopy: Expect characteristic peaks for the N-H stretch of the amine (around 3300-3500 cm⁻¹), the S=O stretch of the sulfone (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and aromatic C-H and C=C stretches.[11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base, as well as characteristic fragmentation patterns.

Conclusion and Future Directions

This compound (CAS 1172986-17-2) represents a molecule of significant interest for chemical and pharmaceutical research. Its unique combination of a thiochroman scaffold, a chiral amine, a bromine substituent, and a sulfone group provides a rich platform for the development of novel bioactive compounds. While a comprehensive experimental dataset for this specific molecule is still emerging, this guide has provided a foundational understanding of its identity, physicochemical properties, synthesis, and potential applications based on authoritative sources and expert analysis.

Future research efforts should focus on the detailed experimental characterization of this compound, including the determination of its absolute stereochemistry and the evaluation of its biological activity in a variety of assays. Such studies will be instrumental in unlocking the full potential of this promising molecular entity and paving the way for its application in the development of new therapeutics.

References

- 1. 6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine hydrochloride | CAS 1172986-17-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. echemi.com [echemi.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 6. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis Protocol for 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride: A Detailed Application Note for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, a key intermediate in the development of novel therapeutic agents. The described synthetic route is a robust, multi-step process commencing from 6-bromo-thiochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also in-depth explanations of the chemical transformations and experimental choices, ensuring both scientific integrity and practical success.

Introduction

Thiochroman derivatives are a significant class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. The introduction of an amino group and a bromine atom, coupled with the oxidation of the thioether to a sulfone, yields a versatile intermediate, this compound. This compound holds potential for further functionalization in the exploration of new chemical entities for various therapeutic targets. The following protocol, derived from established patent literature, outlines a reliable pathway to this valuable building block[1].

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a four-step reaction sequence starting from commercially available or readily synthesized 6-bromo-thiochroman-4-one. The overall workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for each synthetic transformation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of 6-Bromo-thiochroman-4-one oxime